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A Guide for Researchers on Mitigating CVD-Like Growth and Optimizing Erbium Oxide Thin
Film Deposition

Welcome to the technical support center for the atomic layer deposition (ALD) of erbium oxide
(Er203) using the tris(n-butylcyclopentadienyl)erbium(lll) (Er(nBuCp)s) precursor. This guide,
designed for researchers, scientists, and drug development professionals, provides in-depth
troubleshooting advice and answers to frequently asked questions to help you mitigate
Chemical Vapor Deposition (CVD)-like growth and achieve high-quality, conformal Er20s thin
films.

Troubleshooting Guide: From CVD-Like Growth to
Ideal ALD

Undesired CVD-like growth is a common challenge in ALD, leading to non-uniform films, poor
conformality, and higher impurity levels. This section addresses specific issues you might
encounter during your Er(nBuCp)s ALD process and provides actionable solutions based on
scientific principles.
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Issue 1: High Growth per Cycle (GPC) and Non-Linear Growth

Question: My GPC is significantly higher than expected for an ALD process, and the film
thickness does not increase linearly with the number of cycles. What is causing this, and how
can | fix it?

Answer:

This is a classic symptom of a CVD-like growth component in your process. It occurs when the
Er(nBuCp)s precursor and the co-reactant (water or ozone) are present in the reactor
simultaneously, leading to gas-phase reactions or uncontrolled reactions on the substrate
surface.

Primary Causes and Solutions:

« Insufficient Purge Times: This is the most common cause. If the purge step after either the
precursor or co-reactant pulse is too short, the unreacted molecules are not fully evacuated
from the chamber.[1]

o Solution: Systematically increase the purge times after both the Er(nBuCp)s pulse and the
co-reactant pulse. A good starting point is to double the current purge time and observe
the effect on the GPC. Continue to increase the purge time until the GPC saturates at a
lower, stable value.

e Precursor Decomposition: Er(nBuCp)s, like many metal-organic precursors, has a limited
thermal stability. If the deposition temperature is too high, the precursor can decompose in
the gas phase or on the substrate surface, leading to continuous, non-self-limiting growth.
While the ALD window for Er(nBuCp)s is reported to be between 200-400°C, the upper limit
for ideal ALD behavior is often lower.[2] For similar rare-earth cyclopentadienyl precursors,
partial decomposition has been observed in the 300-350°C range.

o Solution: Lower the deposition temperature in increments of 10-20°C and monitor the
GPC. The ideal ALD window is a temperature range where the GPC is stable and self-
limiting growth is observed.

» Precursor Condensation: If the precursor delivery lines or the reactor walls are colder than
the precursor bubbler, the Er(nBuCp)s can condense and then re-vaporize at uncontrolled
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rates, leading to a continuous supply of precursor during the purge and co-reactant steps.

o Solution: Ensure all precursor delivery lines and the reactor walls are heated to a
temperature slightly above the precursor bubbler temperature to prevent condensation.

Experimental Protocol for Optimizing Purge Time:
o Set the deposition temperature to a known value within the ALD window (e.g., 250°C).

» Fix the Er(nBuCp)s and co-reactant pulse times to values that ensure surface saturation (see
FAQ section for starting points).

o Start with a short purge time (e.g., 5 seconds) and run a set number of ALD cycles.
e Measure the film thickness and calculate the GPC.

¢ Incrementally increase the purge time (e.g., by 5-10 seconds) and repeat the deposition and
GPC calculation.

e Plot the GPC as a function of purge time. The GPC will initially decrease and then plateau.
The purge time at which the plateau begins is the minimum required purge time for your
reactor configuration.

Issue 2: Poor Film Uniformity and Conformality

Question: My Er20s films are thicker at the center of the substrate and show poor step
coverage in trench structures. What's wrong?

Answer:

This is another strong indicator of a CVD-like growth component. In a true ALD process, the
self-limiting nature of the surface reactions ensures excellent uniformity and conformality, even
on high-aspect-ratio structures.[2]

Primary Causes and Solutions:

e Inadequate Purging: As with high GPC, insufficient purging is a primary culprit. The
simultaneous presence of reactants leads to faster growth in areas with higher reactant
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concentrations, typically the center of the substrate.

o Solution: Follow the purge time optimization protocol described in Issue 1.

e Gas Flow Dynamics: Poor reactor design or improper gas flow rates can lead to inefficient
purging in certain areas of the chamber, creating "dead zones" where reactants can linger.

o Solution: Consult your ALD system manufacturer's guidelines for recommended carrier
gas flow rates. In some cases, adjusting the flow rate can improve purging efficiency.

» High Deposition Temperature: Precursor decomposition at elevated temperatures will result
in a CVD process that is not surface-limited, leading to non-conformal growth.

o Solution: Reduce the deposition temperature to stay within the ALD window where self-
limiting growth dominates.

Workflow for Diagnosing Non-Uniformity:
Caption: A logical workflow for troubleshooting poor film uniformity.
Issue 3: High Carbon Impurity in the Film

Question: My XPS analysis shows a significant carbon peak in my Er20s films. How can |
reduce this contamination?

Answer:

Carbon impurities in films grown from cyclopentadienyl precursors are a known issue,
particularly when using ozone as the co-reactant.[2] The incomplete combustion of the
cyclopentadienyl ligands is the primary source of this contamination.

Primary Causes and Solutions:

o Co-reactant Choice: Ozone (Os) is a stronger oxidant than water (H20) but can sometimes
lead to higher carbon incorporation from cyclopentadienyl precursors.[2]

o Solution: If your application allows, consider using water as the co-reactant. Water
processes with cyclopentadienyl precursors often result in lower carbon levels.[3]
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« Insufficient Co-reactant Exposure: If the co-reactant pulse is too short or its concentration is

too low, it may not be sufficient to fully react with and remove all the precursor ligands from

the surface.

o Solution: Increase the co-reactant (water or ozone) pulse time to ensure complete surface

reaction. Perform a saturation study for the co-reactant pulse similar to the purge time

optimization.

o Low Deposition Temperature: At lower temperatures, the activation energy for the complete

combustion of the ligands may not be met, leading to residual carbon.

o Solution: While staying within the ALD window to avoid precursor decomposition, a slightly

higher deposition temperature can sometimes promote more complete ligand removal.

Frequently Asked Questions (FAQSs)

Q1: What are typical starting process parameters for Er(nBuCp)s ALD?

Al: Finding a single, universally applicable set of parameters is challenging as they are

reactor-dependent. However, based on literature for Er(nBuCp)s and similar rare-earth

cyclopentadienyl precursors, the following are reasonable starting points for process

optimization:
Parameter Er(nBuCp)s + H20 Er(nBuCp)s + Os
Substrate Temperature 200 - 300 °C 200 - 350 °C
Er(nBuCp)s Bubbler Temp. 150 - 180 °C 150 - 180 °C

Er(nBuCp)s Pulse Time

1 - 3 seconds

1 - 3 seconds

Purge Time

10 - 30 seconds

15 - 40 seconds

H20 Pulse Time

0.5 - 2 seconds

N/A

Os Pulse Time

N/A

1 - 5 seconds

Typical GPC

~1.0 - 1.7 Alcycle[4]

~0.5 - 1.0 A/cycle
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Note: These are starting values and should be optimized for your specific ALD reactor and
desired film properties through systematic saturation experiments.

Q2: What is the thermal decomposition temperature of Er(nBuCp)s?

A2: While specific TGA data for Er(nBuCp)s is not readily available in the reviewed literature,
cyclopentadienyl precursors for rare-earth elements are known to have limited thermal stability.
[2][4] For a similar precursor, (CpMe)sGd, partial decomposition was observed. This suggests
that the upper limit of the ALD window for Er(nBuCp)s, where CVD-like growth due to
decomposition is minimized, is likely in the range of 300-350°C. It is crucial to perform your
own experiments to determine the optimal temperature window for your system.

Q3: How do | perform a saturation curve experiment?

A3: A saturation curve experiment is essential to confirm self-limiting growth and find the
optimal pulse and purge times. The general procedure is as follows:

» Fix three of the four ALD cycle parameters (precursor pulse, precursor purge, co-reactant
pulse, co-reactant purge) at values you believe are in excess.

o Vary the fourth parameter over a range of values.
» Deposit a film for each value of the varied parameter, keeping the number of cycles constant.
e Measure the film thickness and calculate the GPC for each deposition.

o Plot GPC versus the varied parameter. A true ALD process will show the GPC increasing and
then plateauing. The value at which the plateau begins is the saturation point for that
parameter.

Caption: Workflow for determining the saturation point of an ALD parameter.
Q4: Can the choice of co-reactant affect CVD-like growth?

A4: Yes, indirectly. Water and ozone have different reactivities with the Er(nBuCp)s precursor
and its surface species. Water generally has a higher reactivity with cyclopentadienyl
precursors, leading to higher growth rates.[2] This higher reactivity can sometimes be more
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forgiving in terms of achieving complete surface reactions. However, the fundamental cause of

CVD-like growth remains the co-existence of precursor and co-reactant, which is primarily

controlled by purging and temperature, regardless of the co-reactant used.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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